molecular formula C4H9N3O2S B1206311 N-Amidino-L-cysteine CAS No. 40454-21-5

N-Amidino-L-cysteine

Cat. No.: B1206311
CAS No.: 40454-21-5
M. Wt: 163.20 g/mol
InChI Key: XWRZKLKALVJDDS-REOHCLBHSA-N
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Description

N-Amidino-L-cysteine is a hypothetical or less-studied derivative of the amino acid L-cysteine, characterized by an amidino group (-C(=NH)NH₂) attached to the amino nitrogen. This modification could theoretically enhance its interactions with biological targets, such as enzymes or receptors, due to the amidino group's strong hydrogen-bonding capacity.

Preparation Methods

Synthetic Routes and Reaction Conditions: IQB-782 is synthesized through a series of chemical reactions involving cysteine derivatives. The specific synthetic route and reaction conditions are proprietary and not widely published. it involves the modification of cysteine to introduce the guanidino group, resulting in the formation of IQB-782 .

Industrial Production Methods: The industrial production of IQB-782 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: IQB-782 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: IQB-782 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated the antiviral potential of N-Amidino-L-cysteine and its derivatives. In vitro experiments have shown significant antiviral effects against various viruses. For example, one study reported the following inactivation rates:

CompoundInactivation Rate (%)Curative Rate (%)Protection Rate (%)
This compound514749
Ribavirin404038

These results indicate that this compound may offer a promising alternative to traditional antiviral agents .

Respiratory Health

This compound has been investigated for its mucolytic properties, which may be beneficial in treating obstructive lung diseases. Its ability to reduce the viscosity of gastric mucin suspensions suggests potential applications in therapies aimed at improving respiratory function by facilitating mucus clearance .

Neurodegenerative Diseases

The neuroprotective effects of this compound have prompted research into its role in neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative damage, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease .

Risk Assessment

Risk assessments conducted on L-cysteine and its derivatives provide insights into the safety profile of this compound. These assessments indicate a generally favorable safety profile when used appropriately in therapeutic contexts .

Mechanism of Action

IQB-782 exerts its effects by inhibiting thrombin-activating fibrinolytic inhibitor. This inhibition prevents the activation of fibrinolysis, leading to a reduction in the viscosity of mucin. The molecular targets involved include carboxypeptidases related to thrombin-activating fibrinolytic inhibitor. The pathways affected by this inhibition are crucial for maintaining the balance between coagulation and fibrinolysis .

Comparison with Similar Compounds

2.1 Structural and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Functional Groups
N-Amidino-L-cysteine* Not available - - Amino group Amidino (-C(=NH)NH₂)
N-Acetyl-L-cysteine C₅H₉NO₃S 163.19 616-91-1 Amino group Acetyl (-COCH₃)
L-Cysteine C₃H₇NO₂S 121.16 52-90-4 None Thiol (-SH), amino (-NH₂)
S-Allyl-L-cysteine C₆H₁₁NO₂S 161.22 7048-04-6† Sulfur atom Allyl (-CH₂CH=CH₂)

Key Observations :

  • N-Acetyl-L-cysteine (NAC): The acetyl group on the amino nitrogen enhances stability and bioavailability compared to L-cysteine, reducing rapid oxidation of the thiol group .
  • L-Cysteine: The free thiol and amino groups make it highly reactive but prone to oxidation, limiting its therapeutic use without derivatization .
  • S-Allyl-L-cysteine : The allyl group on sulfur, found in aged garlic extract, confers antioxidant and anti-inflammatory properties distinct from NAC .
2.2 Pharmacological and Clinical Comparisons
N-Acetyl-L-cysteine (NAC)
  • Mechanism : Acts as a mucolytic agent by breaking disulfide bonds in mucus proteins and serves as a glutathione precursor, combating oxidative stress .
  • Dose Dependency: Efficacy in antioxidant roles requires doses >1200 mg/day, with prolonged exposure enhancing effects .
L-Cysteine
  • Role in Metabolism : Critical for glutathione synthesis and protein structure (disulfide bonds). However, its instability limits direct therapeutic use .
S-Allyl-L-cysteine
2.3 Functional Group Impact on Bioactivity
  • Acetyl Group (NAC): Improves oral bioavailability and prolongs half-life by protecting the amino group from enzymatic degradation .
  • Amidino Group (Hypothetical): Could enhance binding to anion-rich targets (e.g., nitric oxide synthases) due to its positive charge at physiological pH, similar to arginine derivatives.

Biological Activity

N-Amidino-L-cysteine (NAC) is a derivative of the amino acid cysteine, notable for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C4_4H9_9N3_3O2_2S and is classified as an amino acid derivative. Its structure features an amidino group, which enhances its reactivity compared to standard L-cysteine. This modification contributes to its biological activity, particularly in redox reactions and enzyme inhibition.

NAC exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Properties : NAC is known for its ability to scavenge free radicals and enhance the levels of glutathione, a critical antioxidant in cells. This property is essential for protecting cells from oxidative stress.
  • Enzyme Inhibition : NAC can act as an irreversible inhibitor of certain enzymes, affecting their catalytic efficiency. For instance, studies have shown that NAC interacts specifically with metal-based nanozymes, leading to permanent inhibition of their activity .
  • Neuroprotective Effects : Research indicates that NAC may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of NAC and its derivatives. In vitro experiments demonstrated that certain cysteine derivatives, including NAC, exhibited significant antiviral effects against various viruses, including Tobacco Mosaic Virus (TMV). The inhibitory rates were notably higher than those observed with traditional antiviral agents like ribavirin .

CompoundInactivation Rate (%)Curative Rate (%)Protection Rate (%)
NAC514749
Ribavirin404038

2. Antifungal Activity

NAC derivatives have also shown broad-spectrum antifungal activity. Tests against multiple phytopathogenic fungi revealed that these compounds could effectively inhibit fungal growth, making them potential candidates for agricultural applications .

3. Neuroprotective Effects

The neuroprotective properties of NAC have been extensively studied in the context of cognitive decline and neurodegenerative diseases like Alzheimer's. Clinical trials have indicated that NAC can improve cognitive function and reduce oxidative stress markers in patients with Alzheimer's disease . The mechanism involves enhancing glutathione levels in the brain, thereby protecting neurons from damage.

Case Study 1: Neuroprotection in Alzheimer’s Disease

A double-blind randomized controlled trial involving 106 patients evaluated the effects of NAC over three months. Results showed significant improvements in cognitive function as measured by standardized dementia rating scales compared to a placebo group .

Case Study 2: Antiviral Efficacy

In a study assessing the antiviral efficacy of NAC against TMV, researchers found that at a concentration of 500 μg/mL, NAC not only inhibited viral replication but also demonstrated protective effects when applied preventively .

Properties

CAS No.

40454-21-5

Molecular Formula

C4H9N3O2S

Molecular Weight

163.20 g/mol

IUPAC Name

(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1

InChI Key

XWRZKLKALVJDDS-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N=C(N)N)S

Isomeric SMILES

C([C@@H](C(=O)O)N=C(N)N)S

Canonical SMILES

C(C(C(=O)O)N=C(N)N)S

Key on ui other cas no.

40454-21-5

Synonyms

IQB 782
IQB-782
N-guanidine-beta-mercaptoalanine
N-guanylcysteine

Origin of Product

United States

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